molecular formula C17H16N2O3 B14297630 benzyl N-(1-isocyanato-2-phenylethyl)carbamate CAS No. 112037-34-0

benzyl N-(1-isocyanato-2-phenylethyl)carbamate

Cat. No.: B14297630
CAS No.: 112037-34-0
M. Wt: 296.32 g/mol
InChI Key: LYKXXSOVBCACLU-UHFFFAOYSA-N
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Description

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to an isocyanato-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-isocyanato-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with an appropriate isocyanate derivative. One common method is the reaction of benzyl carbamate with 1-isocyanato-2-phenylethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl or phenylethyl carbamates.

Scientific Research Applications

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-(1-isocyanato-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the isocyanato-phenylethyl group.

    Phenylethyl isocyanate: Lacks the benzyl carbamate moiety.

    N-(2-phenylethyl)carbamate: Similar structure but different functional groups.

Properties

CAS No.

112037-34-0

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

benzyl N-(1-isocyanato-2-phenylethyl)carbamate

InChI

InChI=1S/C17H16N2O3/c20-13-18-16(11-14-7-3-1-4-8-14)19-17(21)22-12-15-9-5-2-6-10-15/h1-10,16H,11-12H2,(H,19,21)

InChI Key

LYKXXSOVBCACLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N=C=O

Origin of Product

United States

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